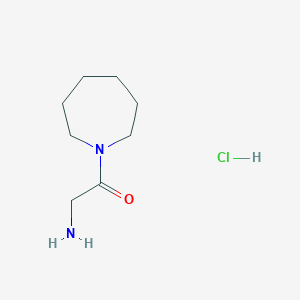
2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of “2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride” is C10H21ClN2O . The InChI code is 1S/C10H20N2O.ClH/c1-10(2,11)9(13)12-7-5-3-4-6-8-12;/h3-8,11H2,1-2H3;1H . For a detailed molecular structure, it’s recommended to refer to a reliable chemical database with 3D molecular structure visualization capabilities.Physical And Chemical Properties Analysis
The molecular weight of “2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride” is 220.74 . For a comprehensive list of physical and chemical properties, it’s recommended to refer to a reliable chemical database or the material safety data sheet (MSDS) of the compound.Scientific Research Applications
Pyrolysis Products Analysis
Research on the pyrolysis products of related substances, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, highlights the importance of understanding the stability and potential degradation products under heat exposure. This is crucial for assessing the potential ingestion of pyrolysis products with unknown toxicity (Texter et al., 2018).
Synthesis and Identification Techniques
Advanced techniques are used for the test purchase, identification, and synthesis of compounds like 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one, providing insights into analytical methods like NMR spectroscopy and X-ray crystallography. This aids in confirming the identity of such substances and understanding their molecular structure (Power et al., 2015).
Antimicrobial Activity
The synthesis and antimicrobial activity of related compounds, such as 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, reveal the potential application of these substances in the pharmaceutical industry, especially in drug research targeting bacterial infections (Wanjari, 2020).
Synthesis of Branched Tryptamines
The use of 2-arylcyclopropyl)ethanones in reactions to produce branched tryptamines suggests potential applications in the synthesis of pharmacologically relevant compounds. This method can be effective for producing enantiomerically pure tryptamine derivatives (Salikov et al., 2017).
Anticancer Studies
Research into 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones highlights their in vitro antimicrobial and anticancer activities. This opens avenues for their potential application in cancer treatment and understanding the molecular basis of their efficacy (Verma et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-amino-1-(azepan-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c9-7-8(11)10-5-3-1-2-4-6-10;/h1-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPACLVOBOPPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



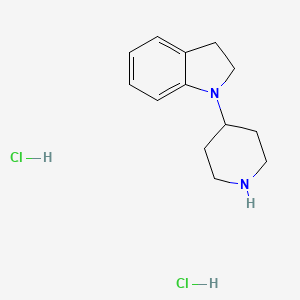
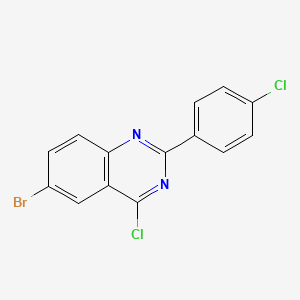


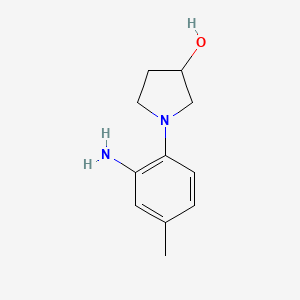
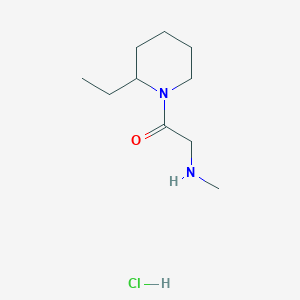

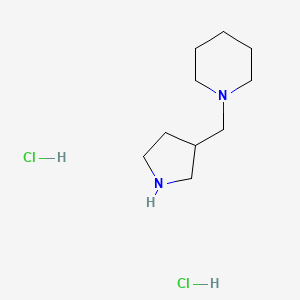

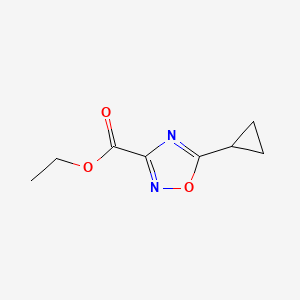
![4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid](/img/structure/B1392338.png)
![1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride](/img/structure/B1392339.png)
![5-[(3-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392342.png)
![3-Phenyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392343.png)